Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate
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Overview
Description
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 4-fluorophenyl and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate typically involves the esterification of 3-((4-fluorophenyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-((4-fluorophenyl)(methyl)amino)propanoic acid.
Reduction: Formation of 3-((4-fluorophenyl)(methyl)amino)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can be compared with other similar compounds such as:
- Ethyl 3-((4-chlorophenyl)(methyl)amino)propanoate
- Ethyl 3-((4-bromophenyl)(methyl)amino)propanoate
- Ethyl 3-((4-methylphenyl)(methyl)amino)propanoate
These compounds share a similar structural framework but differ in the substituents on the aromatic ring. The presence of different halogens or alkyl groups can influence the compound’s reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-N-methylanilino)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)8-9-14(2)11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
AQNKKYHNMQHVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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